
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have antioxidant and anti-tumor properties. It has also been found to have neuroprotective effects, making it a potential tool for studying the mechanisms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of inflammation in various diseases. However, one limitation of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile. One area of interest is the development of novel therapies for inflammatory diseases based on the compound's ability to inhibit the NF-κB signaling pathway. Another potential direction for research is the development of new drugs based on the structure of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile that have improved specificity and reduced toxicity. Finally, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile may also have potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
Métodos De Síntesis
The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves a series of chemical reactions that begin with the reaction of 4-methylbenzaldehyde with malononitrile. This is followed by the addition of hydrazine hydrate and acetic anhydride to form the pyrazole ring. Finally, the addition of acrylonitrile leads to the formation of the cyanoethyl group.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the role of inflammation in various diseases. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, making it a valuable tool for studying the mechanisms of inflammation in diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPSAYTXRLHYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

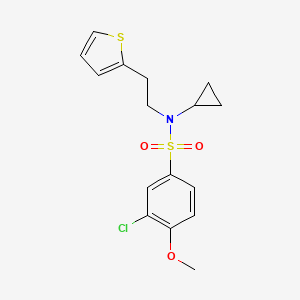
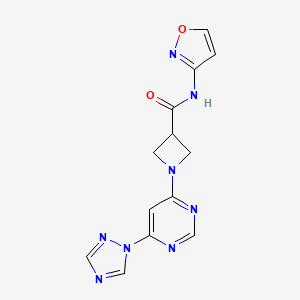
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2907381.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)

![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![N,N-dimethyl-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-sulfonamide](/img/structure/B2907387.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B2907389.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)
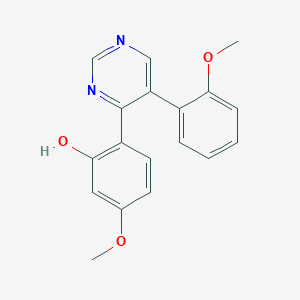
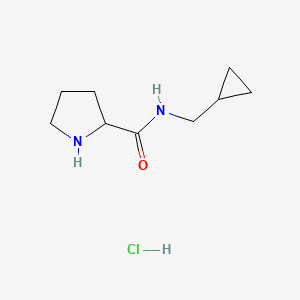
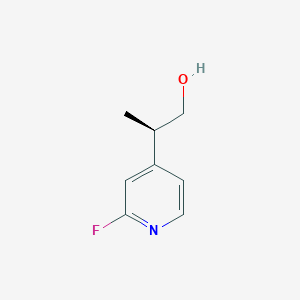
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2907398.png)